molecular formula C11H10N2O B2654969 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole CAS No. 54584-31-5

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole

Cat. No. B2654969
CAS RN: 54584-31-5
M. Wt: 186.214
InChI Key: QICKCSNPIWUMDS-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Oxazole is a five-membered ring compound containing one oxygen atom and one nitrogen atom . The compound you mentioned seems to be a fusion of these two structures .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, FT-Raman, and NMR . These techniques provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole” can undergo are not specified in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and crystalline structure, are crucial for its practical application. These properties can be determined through a combination of experimental techniques.

Future Directions

The development of new indole derivatives with improved properties is an active area of research . Future work could involve the synthesis and characterization of “2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole” and other similar compounds, as well as the investigation of their potential applications .

properties

IUPAC Name

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKCSNPIWUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole

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